7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid
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Overview
Description
7,7,9,9-Tetrafluorobicyclo[331]nonane-3-carboxylic acid is a fluorinated organic compound with the molecular formula C₁₀H₁₂F₄O₂ It is characterized by a bicyclic structure with four fluorine atoms attached to the nonane ring
Preparation Methods
The synthesis of 7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic nonane core through a Diels-Alder reaction between a suitable diene and dienophile.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.
Chemical Reactions Analysis
7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure and fluorine content make it useful in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve the compound’s overall stability.
Comparison with Similar Compounds
When compared to other fluorinated bicyclic compounds, 7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid stands out due to its unique combination of a bicyclic structure and multiple fluorine atoms. Similar compounds include:
7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
The unique positioning of the carboxylic acid group in 7,7,9,9-Tetrafluorobicyclo[33
Properties
IUPAC Name |
7,7,9,9-tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F4O2/c11-9(12)3-6-1-5(8(15)16)2-7(4-9)10(6,13)14/h5-7H,1-4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGROZIMEKFVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CC(CC1C2(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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